molecular formula C13H20O B14638639 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one CAS No. 56052-61-0

4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one

Cat. No.: B14638639
CAS No.: 56052-61-0
M. Wt: 192.30 g/mol
InChI Key: HZVJADMTSQUBTR-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₃H₂₀O. It is a significant component in the fragrance industry due to its pleasant violet-like aroma. This compound is also a crucial intermediate in the biosynthesis of various carotenoids, including vitamin A.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate, which undergoes dehydration to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of carotenoids and other complex organic molecules.

    Biology: The compound is studied for its role in the biosynthesis of vitamin A and its derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in vision and skin health.

    Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6,6-Trimethylcyclohex-2-EN-1-ylidene)butan-2-one is unique due to its specific double bond configuration, which imparts distinct chemical properties and biological activities compared to its isomers .

Properties

CAS No.

56052-61-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-one

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8H,5,7,9H2,1-4H3

InChI Key

HZVJADMTSQUBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1=CCC(=O)C)(C)C

Origin of Product

United States

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